molecular formula C19H20N2O5 B11993797 Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Katalognummer: B11993797
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: DOAZUBMJEUHNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is an organic compound with the molecular formula C19H20N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with 4-butylaniline in the presence of a coupling agent, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The esterification step may require an acid catalyst like sulfuric acid to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4).

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group may play a role in redox reactions, while the ester group could be involved in hydrolysis reactions. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C19H20N2O5

Molekulargewicht

356.4 g/mol

IUPAC-Name

methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C19H20N2O5/c1-3-4-5-13-6-8-16(9-7-13)20-18(22)14-10-15(19(23)26-2)12-17(11-14)21(24)25/h6-12H,3-5H2,1-2H3,(H,20,22)

InChI-Schlüssel

DOAZUBMJEUHNAG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.